![molecular formula C22H16FN3O2S B2849619 N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 1020246-20-1](/img/structure/B2849619.png)

N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

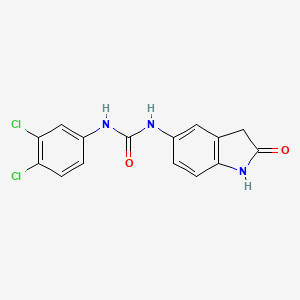

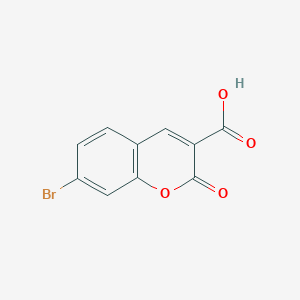

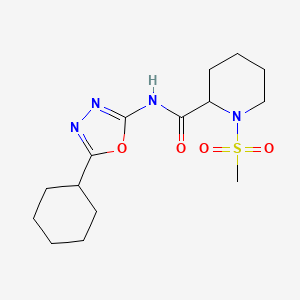

“N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide” is a complex organic compound that contains several functional groups and rings, including a fluorophenyl group, a thieno[3,4-c]pyrazole ring, and a naphthamide group. These groups are common in many biologically active compounds and materials .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Pyrazoles, for instance, can be synthesized through the reaction of hydrazines with 1,3-diketones . The introduction of the fluorophenyl and naphthamide groups would likely involve further steps, possibly including nucleophilic aromatic substitution reactions .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to show a high degree of conjugation, which could give it interesting electronic properties. The presence of a fluorine atom could also influence the compound’s reactivity and interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. The pyrazole ring is a site of potential reactivity, as are the fluorine atom and the carbonyl group in the naphthamide .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Properties

Compounds with similar indole derivatives have shown significant antimicrobial and antifungal activities . This implies that N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide could be a candidate for developing new antibiotics or antifungal medications.

Anti-inflammatory Applications

Many indole derivatives exhibit anti-inflammatory properties, which could be harnessed in the development of anti-inflammatory drugs . This compound could contribute to new treatments for chronic inflammatory diseases.

Antiviral Potential

The indole nucleus found in similar compounds has been associated with antiviral activities, including inhibitory effects against influenza A and Coxsackie B4 virus . This suggests that our compound might be useful in creating antiviral drugs, especially in the context of emerging viral infections.

Cardioprotective Effects

Some derivatives of this compound class have been effective in cardiomyopathy-associated pathologies . This indicates a potential application in the development of medications for heart diseases, possibly acting as cardioprotective agents.

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes such asHistone Deacetylase 3 (HDAC3) and H+,K±ATPase . These enzymes play crucial roles in gene expression and gastric acid secretion, respectively .

Mode of Action

Similar compounds have been reported to inhibit their targets, leading to changes in cellular processes . For instance, HDAC3 inhibitors can alter gene expression by changing the acetylation status of histones , while H+,K±ATPase inhibitors can reduce gastric acid secretion .

Biochemical Pathways

Based on the targets of similar compounds, it can be inferred that this compound may influence pathways related togene expression and gastric acid secretion .

Pharmacokinetics

The introduction of a fluorine atom into an organic molecule can influence its conformation, pka, membrane permeability, intrinsic potency, metabolic pathways, and pharmacokinetic properties .

Result of Action

Similar compounds have been reported to exhibit various biological activities such asanti-inflammatory , antioxidant , and anti-ulcerogenic activities .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3O2S/c23-15-8-10-16(11-9-15)26-21(19-12-29(28)13-20(19)25-26)24-22(27)18-7-3-5-14-4-1-2-6-17(14)18/h1-11H,12-13H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOPQQZLJHBPIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1)](/img/structure/B2849537.png)

![4-Bromo-3-[(dimethylamino)sulfonyl]benzoic acid](/img/structure/B2849538.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide](/img/structure/B2849544.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2849549.png)

![2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2849552.png)

![1-[1-(2-Methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2849553.png)

![4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine](/img/structure/B2849555.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2849559.png)